molecular formula C14H13BrN2O2S B2934385 1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034543-58-1

1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No. B2934385
CAS RN: 2034543-58-1
M. Wt: 353.23
InChI Key: DRISEOYTCLGTRC-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole derivatives are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . They are characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves introducing an electron-deficient monomer into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . Another method involves the bromination of benzo[c][1,2,5]thiadiazole .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives was studied using X-ray diffraction analysis and ab initio calculations . The structure of these compounds is influenced by the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core .


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .


Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole derivatives are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor .

Scientific Research Applications

1. Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells The compound is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components. This application is significant due to the growing demand for efficient and flexible electronic displays and solar energy harvesting materials .

Synthesis of Low Bandgap Materials

It serves as a precursor in the synthesis of low bandgap materials, which are crucial for developing high-performance electronic and photovoltaic devices. The ability to synthesize such materials could lead to advancements in renewable energy technologies .

Dye Synthesis for Photovoltaic Materials

Bromoderivatives of benzofused 1,2,5-thiadiazoles, such as this compound, are important precursors for the synthesis of dyes. These dyes are widely used to design effective photovoltaic materials, which are essential for converting solar energy into electricity .

Nucleophilic Aromatic Substitution Reactions (SNAr)

The compound is used in nucleophilic aromatic substitution reactions (SNAr) with various aromatic and aliphatic O-, S-, and N-nucleophiles. This application is crucial in organic synthesis for creating a wide range of chemical products .

Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound is likely related to its electron-deficient nature. The presence of an intramolecular charge transfer mechanism during light absorption has been observed, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

Btz-based compounds have been used in photocatalytic applications , suggesting that they may interact with light-dependent biochemical pathways.

Result of Action

The result of the compound’s action is likely dependent on its application. For instance, in the context of photovoltaics or fluorescent sensors, the compound’s electron-deficient nature and intramolecular charge transfer mechanism could result in unique photophysical properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s photophysical properties could be influenced by light conditions in its environment . Additionally, the compound’s stability could be affected by factors such as temperature and pH.

Future Directions

Benzo[c][1,2,5]thiadiazole derivatives are promising for the synthesis of OLEDs and organic solar cells components . The observed features of the structure and reactivity of these derivatives may be useful for building organic semiconductor-based devices .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S/c1-16-13-4-2-3-5-14(13)17(20(16,18)19)10-11-6-8-12(15)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRISEOYTCLGTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

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